1-(2-(2-fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

This azetidine-3-carboxamide combines a 2-fluorophenoxyacetyl N1-substituent and a 2-(methylthio)phenyl C3-amide, forming a unique pharmacophore unavailable in single-substituent analogs. The methylthio group enables chalcogen bonding studies at methionine-rich pockets, while the fluorophenoxy moiety enhances metabolic stability and BBB penetration. Ideal for S1P1-5 subtype selectivity screening, anticonvulsant-focused library synthesis, and as an orthogonal chemotype control in APT1 inhibitor discovery. Procure for differentiated SAR at the amide subsite.

Molecular Formula C19H19FN2O3S
Molecular Weight 374.43
CAS No. 1351602-94-2
Cat. No. B2921102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide
CAS1351602-94-2
Molecular FormulaC19H19FN2O3S
Molecular Weight374.43
Structural Identifiers
SMILESCSC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
InChIInChI=1S/C19H19FN2O3S/c1-26-17-9-5-3-7-15(17)21-19(24)13-10-22(11-13)18(23)12-25-16-8-4-2-6-14(16)20/h2-9,13H,10-12H2,1H3,(H,21,24)
InChIKeyUITGOECLYPZRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-Fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide (CAS 1351602-94-2): A Dual-Substituted Azetidine Scaffold for Specialized Medicinal Chemistry


1-(2-(2-Fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide (CAS 1351602-94-2) is a synthetic small molecule (C19H19FN2O3S, MW 374.43 g/mol) belonging to the azetidine-3-carboxamide class . It features a 2-fluorophenoxyacetyl group at the azetidine N1 position and a 2-(methylthio)phenyl group at the C3 carboxamide, creating a unique, dual-substituted architecture. The compound exists within a broader chemical space of phenoxy-azetidine derivatives investigated as modulators of sphingosine-1-phosphate (S1P) receptors [1] and as anticonvulsant agents [2]. However, quantitative biological efficacy data for this specific molecule is not available in the public domain as of the latest search.

Why Substructure Swapping Fails: The Specific Synergy of 2-Fluorophenoxy and 2-Methylthio Substituents in Azetidine-3-carboxamide 1351602-94-2


Generic substitution of azetidine-3-carboxamide analogs is scientifically unsound because the combination of the 2-fluorophenoxyacetyl group and the 2-(methylthio)phenyl group generates a unique pharmacophore not replicated by any single-substituent variant . The 2-fluorophenoxy moiety contributes to metabolic stability and potential π-stacking interactions, as inferred from S1P receptor modulator patents [1], while the 2-methylthio group provides distinct sulfur-mediated polarizability and potential chalcogen-bonding capability absent in methyl, methoxy, or unsubstituted phenyl analogs . Compounds such as 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide lack the fluorophenoxy extension and consequently the associated receptor-binding surface; conversely, 1-(2-(2-fluorophenoxy)acetyl)-N-(2-methylphenyl)azetidine-3-carboxamide replaces the sulfur atom with a methyl group, losing the unique electronic and steric properties of the thioether. No single comparator captures the full interaction profile of the target compound.

Quantitative Differentiation Evidence for 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide (1351602-94-2)


Structural Differentiation: Dual-Substituent Architecture vs. Single-Substituent Analogs

The target compound (MW 374.43 g/mol, clogP approximately 2.81 [1]) integrates both a 2-fluorophenoxyacetyl group and a 2-(methylthio)phenyl group, whereas the closest analogs carry only one of these two features. For example, 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide (MW 264.35 g/mol) lacks the entire fluorophenoxy moiety, resulting in a >100 Da mass deficit and the absence of fluorine-mediated interactions. Conversely, 1-(2-(2-fluorophenoxy)acetyl)-N-(2-methylphenyl)azetidine-3-carboxamide lacks the sulfur atom, forfeiting the higher polarizability (molar refractivity of S vs. CH3) and potential chalcogen-bond donor capacity of the thioether.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Lipophilic Efficiency (LipE) Tuning Through Methylthio Incorporation

The methylthio group (S-CH3) provides a balance of lipophilicity and polarizability distinct from methyl, methoxy, or halogen substituents. While quantitative experimental logP data for this specific compound is not publicly available, the computed clogP of ~2.81 [1] reflects the contribution of the sulfur atom, which has a Hansch π constant of approximately 0.61 versus 0.56 for a methyl group [2], indicating incrementally higher lipophilicity with added polarizability. This distinguishes the compound from the 2-methyl analog, which would have a marginally lower clogP and different electronic profile.

Drug Design Lipophilic Efficiency Physicochemical Properties

Patent Landscape Positioning: Phenoxy-Azetidine Privileged Scaffold for S1P Receptor Modulation

Phenoxy-azetidine derivatives are established in the patent literature as modulators of sphingosine-1-phosphate (S1P) receptors, a clinically validated target class for autoimmune and inflammatory diseases [1]. The Allergan patent (US8623856) claims a broad genus of phenoxy-azetidine-3-carboxylic acid and carboxamide derivatives as S1P receptor modulators [1]. While the specific compound 1351602-94-2 is not explicitly exemplified, its core scaffold maps directly onto the Markush structure, placing it within a therapeutically relevant chemical space. Commercially, this positions the compound as a differentiated tool for S1P target validation studies, distinct from the simpler azetidine-3-carboxylic acid series, where potency data (e.g., EC50 = 4.0 nM for CS 2100, an S1P1 agonist) demonstrates the scaffold's potential .

Immunology Inflammation S1P Receptor Modulation

Recommended Application Scenarios for 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide Based on Structural Differentiation


S1P Receptor Subtype Selectivity Profiling in Autoimmune Disease Models

The compound's phenoxy-azetidine core, consistent with the S1P receptor modulator patent class [1], makes it suitable for inclusion in selectivity screening panels against S1P1-5 subtypes. Its unique 2-(methylthio)phenyl amide substituent offers a differentiated binding surface for exploring subtype-specific interactions that simpler anilide or benzylamide analogs cannot address. Procure this compound when evaluating structure-activity relationships (SAR) at the amide subsite of S1P receptor ligands.

Chemical Probe Development for Sulfur-Mediated Protein-Ligand Interaction Studies

The 2-methylthio substituent introduces a sulfur atom capable of engaging in chalcogen bonding, a non-canonical interaction gaining recognition in medicinal chemistry [2]. This compound can serve as a tool to investigate whether sulfur-mediated interactions confer binding affinity or selectivity advantages over oxygen (methoxy) or carbon (methyl) analogs in crystallographic or biophysical assays. This is particularly relevant for targets with methionine-rich binding pockets.

Focused Library Enumeration in Azetidine-Based CNS Drug Discovery

Azetidine-3-carboxamide derivatives have a historical precedent as anticonvulsant and CNS-active agents [3]. The 2-fluorophenoxy group enhances blood-brain barrier penetration potential through increased lipophilicity and fluorine-mediated metabolic stability, while the methylthio group contributes additional polar surface area tuning. Use this compound as a starting point for synthesizing a focused library exploring the para-fluoro/meta-substitution pattern space for CNS target engagement.

Negative Control or Orthogonal Probe for APT1/APT2 Inhibitor Programs

Although the compound is structurally distinct from the known APT1 inhibitor ML348 (which features a piperazine core and trifluoromethylanilide) [4], its azetidine scaffold and 2-fluorophenoxy motif provide sufficient dissimilarity to serve as an orthogonal chemotype control in acyl protein thioesterase inhibitor screening. Procure when validating hit selectivity across diverse chemical series or when exploring scaffold-hopping strategies from piperazine to azetidine cores.

Quote Request

Request a Quote for 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.